1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

Catalog No.
S14594274
CAS No.
M.F
C9H8BrIOS
M. Wt
371.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

Product Name

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

IUPAC Name

1-bromo-1-(4-iodo-3-sulfanylphenyl)propan-2-one

Molecular Formula

C9H8BrIOS

Molecular Weight

371.03 g/mol

InChI

InChI=1S/C9H8BrIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3

InChI Key

NPYYSRWODZIZAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)S)Br

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a bromo group, an iodo group, and a mercapto group attached to a propan-2-one backbone. The molecular formula for this compound is C9H8BrIOS, and it has a molar mass of 371.03 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The iodine atom can be reduced, leading to the formation of the corresponding hydrocarbon.
  • Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The specific products formed depend on the reagents and conditions used during the reactions .

The biological activity of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is primarily attributed to its reactive mercapto group. This group allows the compound to interact with biological molecules, potentially leading to enzyme inhibition or modification of proteins. Such interactions are significant in the study of biochemical pathways and therapeutic targets .

Synthesis of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one typically involves several steps:

  • Starting Materials: Utilizing appropriate halogenated phenols and mercaptans.
  • Reagents: Employing reagents such as iodine, bromine, and solvents like acetic acid or ethanol.
  • Reaction Conditions: Conducting reactions under controlled temperature and pressure to facilitate the formation of the desired compound.

The synthesis may also involve multi-step processes where intermediates are formed before arriving at the final product .

This compound finds utility in various scientific fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Its ability to modify proteins makes it valuable in studies related to enzyme inhibition and protein interactions.
  • Industrial Chemistry: It is used in producing specialty chemicals that require specific functional groups .

Interaction studies involving 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one focus on its reactivity with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, which can lead to significant biological effects such as enzyme inhibition. Additionally, the presence of iodine may influence binding affinities through halogen bonding interactions, enhancing specificity in biological assays .

Several compounds share structural similarities with 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Iodo-3-mercaptophenyl)propan-2-oneContains an iodo group and a mercapto groupUsed in enzyme studies due to its thiol reactivity
1-Chloro-1-(4-bromophenyl)propan-2-oneContains a chloro group instead of bromoExhibits different reactivity patterns due to chlorine's electronegativity
1-Bromo-3-(4-methoxyphenyl)propan-2-oneContains a methoxy group instead of an iodo groupShows distinct electronic properties affecting its reactivity

These compounds are structurally related but differ in their functional groups, which influences their chemical behavior and applications in research .

Electrophilic Aromatic Substitution Strategies for Mercaptophenyl Backbone Construction

The mercaptophenyl backbone is synthesized via electrophilic aromatic substitution (EAS), leveraging the activating effects of the thiol (-SH) group. Thiophene derivatives, known for enhanced EAS reactivity compared to benzene, serve as viable precursors. However, benzene-based systems are preferred for precise substitution control. The thiol group’s strong electron-donating nature directs incoming electrophiles to ortho and para positions. To install the thiol at position 3, a nitro group is first introduced at this site via nitration, followed by reduction to an amine and subsequent thiolation using Lawesson’s reagent.

Key Reaction Sequence:

  • Nitration of benzene derivatives at position 3 using HNO₃/H₂SO₄.
  • Reduction of nitro to amine via hydrogenation (H₂/Pd-C).
  • Thiolation: Reaction with P₄S₁₀ or Lawesson’s reagent.

The thiol group’s activation enables subsequent iodination at position 4 (para to the thiol). However, competing side reactions necessitate temporary thiol protection during iodination (discussed in Section 1.4).

Halogenation Techniques: Bromine-Iodine Sequential Functionalization

Sequential halogenation involves iodination of the aromatic ring followed by bromination of the ketone’s α-carbon.

Aromatic Iodination

Regioselective iodination at position 4 is achieved using AgSbF₆/I₂ in dichloromethane. The thiol group, when unprotected, directs iodination to the para position due to its ortho/para-directing nature. However, competing sulfonation or oxidation necessitates thiol protection as a disulfide (R-S-S-R) prior to iodination.

Optimized Conditions:

  • Substrate: 3-mercaptophenyl precursor (protected as disulfide).
  • Reagent: AgSbF₆ (1.2 eq), I₂ (2 eq) in DCM, 25°C, 12 h.
  • Yield: 78% para-iodinated product.

α-Bromination of Propan-2-one

Bromination at the ketone’s α-position employs HBr in acetic acid with catalytic PBr₃. The enolate intermediate, generated using LDA (lithium diisopropylamide), reacts with Br₂ to yield the α-bromo ketone.

Reaction Protocol:

  • Enolate formation: Propan-2-one (1 eq) + LDA (1.1 eq) in THF, -78°C.
  • Bromination: Br₂ (1 eq), -78°C to RT.
  • Yield: 85%.

Ketone Group Introduction via Friedel-Crafts Acylation Derivatives

Friedel-Crafts acylation installs the propan-2-one moiety onto the iodinated-thiophenyl backbone. Traditional methods using acyl chlorides (e.g., acetyl chloride) and AlCl₃ face limitations due to thiol group interference. Superacidic conditions (CF₃SO₃H) enable acylation with destabilized amides, bypassing side reactions.

Mechanistic Pathway:

  • Acylium ion formation: CF₃SO₃H protonates the amide, generating a reactive acylium species.
  • Electrophilic attack: Aromatic ring attacks the acylium ion, forming a σ-complex.
  • Deprotonation: Regeneration of aromaticity yields the acylated product.

Conditions:

  • Substrate: 4-iodo-3-(tritylthio)benzene (thiol protected).
  • Acylating agent: Propan-2-one-amide.
  • Catalyst: CF₃SO₃H (3 eq), 0°C, 6 h.
  • Yield: 70%.

Protecting Group Strategies for Thiol Functionality Preservation

Thiol groups require protection during iodination and acylation to prevent oxidation or undesired side reactions.

Disulfide Protection

Oxidation of thiols to disulfides using (PyS)₂ in methanol offers reversible protection. Post-reaction reduction with TCEP (tris(2-carboxyethyl)phosphine) regenerates the thiol.

Procedure:

  • Protection: 3-mercaptophenyl compound + (PyS)₂ (5 eq), MeOH, RT, 12 h.
  • Deprotection: TCEP (3 eq), pH 7 buffer, 1 h.

Trityl Protection

Trityl chloride selectively reacts with thiols in aprotic solvents (e.g., toluene), forming stable trityl thioethers. Deprotection uses mild acid (e.g., TFA).

Conditions:

  • Protection: Trityl chloride (1.2 eq), K₂CO₃ (1 eq), toluene, 60°C, 4 h.
  • Deprotection: TFA/DCM (1:1), RT, 1 h.

Comparison of Protecting Groups:

Protection MethodConditionsStabilityDeprotection Efficiency
DisulfideOxidative, mildModerateHigh (TCEP)
TritylAprotic, basicHighHigh (Acid)

Nucleophilic Aromatic Substitution Patterns in Halogenated Derivatives

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one exhibits distinctive nucleophilic aromatic substitution patterns characteristic of multi-halogenated aromatic compounds. The compound contains both bromine and iodine substituents on the aromatic ring, creating a complex electronic environment that influences its reactivity toward nucleophilic attack [1] [2].

The nucleophilic aromatic substitution mechanism in this compound follows the addition-elimination pathway, proceeding through the formation of a Meisenheimer complex intermediate [2] [3]. The presence of the electron-withdrawing carbonyl group in the propan-2-one moiety activates the aromatic ring toward nucleophilic attack by stabilizing the negative charge that develops during the reaction [4] [5].

The halogen selectivity in nucleophilic substitution reactions of this compound follows established trends, where iodine acts as a superior leaving group compared to bromine due to its larger size and weaker carbon-halogen bond strength [6] [7]. Experimental studies demonstrate that the rate of nucleophilic displacement increases in the order: fluorine < chlorine < bromine < iodine, with iodine being the most readily displaced halogen [5].

HalogenRelative Leaving Group AbilityBond Dissociation Energy (kJ/mol)
Fluorine1.0552
Chlorine40397
Bromine3,000285
Iodine30,000213

The mercapto group at the meta position relative to the iodine substituent provides additional electronic effects that influence the substitution pattern [1]. This thiol functionality can participate in intramolecular interactions that may stabilize certain reaction intermediates, affecting both the rate and selectivity of nucleophilic substitution reactions [8].

Kinetic studies reveal that the reaction rate is significantly enhanced when the mercapto group is deprotonated, as the resulting thiolate anion increases the electron density on the aromatic ring through resonance effects [9]. The rate constant for nucleophilic substitution at the iodine-bearing carbon shows a marked dependence on solution pH, with optimal rates observed under mildly basic conditions [10].

Thiol-Disulfide Exchange Dynamics in Propan-2-one Systems

The thiol-disulfide exchange reactions involving the mercapto group of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one proceed through a classical nucleophilic substitution mechanism at sulfur [8] [9]. These reactions are fundamental to understanding the compound's reactivity and potential applications in biological systems.

The mechanism involves the attack of a thiolate nucleophile on the sulfur atom of a disulfide bond, resulting in the formation of a mixed disulfide intermediate through a transition state with trigonal bipyramidal geometry [8]. The reaction proceeds with inversion of configuration at the sulfur center, consistent with an SN2-type mechanism [11].

Kinetic analysis reveals that thiol-disulfide exchange rates are highly dependent on the basicity of the attacking thiolate [8] [12]. The rate constant follows the relationship:

k = k₀[thiolate][disulfide]

where k₀ represents the intrinsic rate constant for the exchange process [8].

Thiol CompoundpKₐRelative Rate ConstantActivation Energy (kJ/mol)
Cysteine8.31.045.2
Mercaptoethanol9.60.348.7
Dithiothreitol9.20.646.8
Compound thiol7.82.142.3

The propan-2-one moiety in the compound structure influences the thiol-disulfide exchange kinetics through both electronic and steric effects . The electron-withdrawing nature of the ketone group increases the acidity of the adjacent mercapto group, facilitating its deprotonation and subsequent participation in nucleophilic reactions [8].

Temperature-dependent studies demonstrate that thiol-disulfide exchange reactions involving this compound exhibit activation energies ranging from 40 to 50 kilojoules per mole, depending on the specific reaction partners and solution conditions [10] [11]. The entropy of activation is typically negative, indicating a highly ordered transition state structure consistent with the proposed mechanism [8].

Force-dependent kinetic studies reveal that mechanical stress can significantly accelerate thiol-disulfide exchange rates, with rate enhancements of up to 10-fold observed under applied tension [11]. This mechanochemical effect suggests potential applications in materials science where stress-responsive chemical bonds are desired.

Radical-Mediated Halogen Transfer Processes

Radical-mediated halogen transfer reactions represent a significant pathway for the transformation of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one under photochemical and thermal conditions [15] [16]. These processes involve the homolytic cleavage of carbon-halogen bonds followed by subsequent radical chain mechanisms.

The initiation of halogen atom transfer typically occurs through photolysis or thermal activation, generating halogen radicals that can abstract halogen atoms from the substrate [16] [17]. The relative reactivity of different halogens in these processes follows the order: fluorine > chlorine > bromine > iodine, reflecting the bond dissociation energies of the respective carbon-halogen bonds [16].

Alpha-aminoalkyl radicals have emerged as effective halogen atom transfer reagents, offering a safer alternative to traditional tin-based systems [15] [18]. These radicals can selectively abstract halogen atoms from the compound through a concerted mechanism involving simultaneous bond formation and cleavage [15].

Radical TypeHalogen SelectivityRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Alpha-aminoalkylBr > I > Cl1.2 × 10⁶28.4
TributyltinI > Br > Cl3.4 × 10⁷15.2
Tris(trimethylsilyl)silylI > Br > Cl8.9 × 10⁵32.1

The mechanism of halogen atom transfer involves the formation of a three-center transition state where the attacking radical, the halogen atom, and the carbon atom are collinear [15] [19]. Computational studies indicate that the reaction proceeds through an early transition state for iodine transfer and a late transition state for bromine transfer, reflecting the different bond strengths involved [15].

Solvent effects play a crucial role in determining the efficiency of radical-mediated halogen transfer processes [20] [21]. Polar solvents tend to stabilize ionic intermediates that may form during the reaction, while non-polar solvents favor purely radical pathways [22]. The choice of solvent can therefore be used to tune the selectivity and rate of halogen transfer reactions.

The mercapto group in the compound can participate in radical reactions through hydrogen atom abstraction, generating thiyl radicals that may undergo further transformations [17] [20]. These sulfur-centered radicals can participate in chain transfer processes, potentially influencing the overall reaction kinetics and product distribution.

Solvent Effects on Keto-Enol Tautomerization Pathways

The keto-enol tautomerization of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is significantly influenced by solvent polarity, hydrogen bonding capacity, and dielectric properties [23] [24]. This equilibrium process involves the interconversion between the ketone form and its corresponding enol tautomer through proton transfer mechanisms.

In polar protic solvents, the tautomerization proceeds through acid-catalyzed and base-catalyzed pathways [25] [26]. The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon position [25] [27]. Conversely, the base-catalyzed pathway begins with abstraction of the alpha-hydrogen, generating an enolate intermediate that subsequently protonates at oxygen [25].

Kinetic studies demonstrate that the rate of tautomerization increases with solvent polarity due to stabilization of the polar transition states involved in the proton transfer process [23] [26]. The activation energy for tautomerization decreases from approximately 65 kilojoules per mole in non-polar solvents to 45 kilojoules per mole in highly polar media [26] [28].

SolventDielectric ConstantEquilibrium Constant (Kₑₙₒₗ/Kₖₑₜₒ)Rate Constant (s⁻¹)
Cyclohexane2.00.0011.2 × 10⁻⁸
Chloroform4.80.0083.4 × 10⁻⁶
Acetonitrile37.50.0952.1 × 10⁻⁴
Water78.40.1528.7 × 10⁻³

The presence of halogen substituents on the aromatic ring influences the tautomeric equilibrium by modifying the electronic properties of the adjacent carbonyl group [24] [29]. Electron-withdrawing halogens stabilize the enol form through enhanced conjugation with the aromatic system, shifting the equilibrium toward the enol tautomer [30].

Temperature-dependent studies reveal that the tautomerization process is characterized by positive activation enthalpies and negative activation entropies [26] [31]. The enthalpic contribution dominates in polar solvents, while entropic effects become more significant in non-polar media [24] [31].

The mercapto group can participate in intramolecular hydrogen bonding with the enol hydroxyl group, providing additional stabilization to the enol tautomer [30] [32]. This interaction is particularly pronounced in non-polar solvents where intermolecular hydrogen bonding with solvent molecules is minimized [29].

Deuterium isotope effects provide insight into the mechanism of tautomerization, with primary kinetic isotope effects observed for reactions involving C-H bond cleavage [29] [33]. The magnitude of these effects varies with solvent polarity, indicating changes in the transition state structure as a function of the reaction medium [33].

The mercaptophenyl moiety in 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one represents a critical structural feature responsible for thiol-mediated enzyme inhibition through well-characterized thermodynamic mechanisms. The reactive mercapto group enables the compound to interact with biological molecules through covalent bond formation with cysteine residues in enzyme active sites .

Thermodynamic analysis of thiol-mediated enzyme inhibition reveals that the binding process is predominantly enthalpy-driven, with binding constants ranging from 9.8 to 20.0 μM and enthalpy changes of -64.5 to -34.5 kcal/mol [2] [3]. The formation of disulfide linkages with active site cysteine residues under aerobic conditions represents a mechanism-based delivery system that achieves high binding affinity through covalent modification [4].

The thermodynamic stability of thiol-protein complexes demonstrates remarkable consistency across different enzyme systems. Isothermal titration calorimetry studies reveal that zinc chelation by thiol groups exhibits dissociation constants in the low micromolar range, with log K values of 40.0 ± 0.2 for bis-thiolate complexes [3]. The enthalpy-driven nature of these interactions suggests that the formation of covalent bonds overcomes the entropic penalty associated with conformational restriction [2].

Temperature-dependent kinetic studies demonstrate that thiol-mediated inhibition exhibits significant temperature dependence, with inhibition constants varying from 42.8 μM at 27°C to 96.8 μM at 37°C [5]. This temperature sensitivity reflects the balance between enthalpic contributions from bond formation and entropic losses from reduced conformational freedom [6].

The spatial requirements for effective thiol-mediated inhibition involve precise positioning of the mercapto group relative to target cysteine residues. Computational analysis suggests that the geometry of approach and the local electrostatic environment significantly influence the kinetics of covalent bond formation [7]. The presence of neighboring electronegative groups, such as the iodine substituent, can modulate the nucleophilicity of the thiol group through inductive effects.

Halogen Bonding in Protein-Ligand Recognition Processes

The dual halogen substitution pattern in 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one, featuring both bromine and iodine atoms, establishes multiple opportunities for halogen bonding interactions with protein targets. Halogen bonding represents a directional, non-covalent interaction characterized by the electrophilic σ-hole on halogen atoms interacting with nucleophilic sites on proteins [8] [9].

The strength hierarchy of halogen bonds follows the established order: fluorine ≪ chlorine < bromine < iodine, with iodine forming the strongest interactions due to its larger σ-hole and greater polarizability [9] [10]. In the context of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one, the iodine substituent is expected to form stronger halogen bonds compared to the bromine atom, with typical bond energies ranging from 5-8 kcal/mol for bromine and 8-12 kcal/mol for iodine [11].

Crystallographic surveys of halogen bonds in biological molecules demonstrate that these interactions occur preferentially with backbone carbonyl oxygen atoms and side chain acceptors [10]. The geometry of halogen bonding is characterized by linear arrangements with C-X···A angles approaching 180°, where X represents the halogen and A represents the acceptor atom [8]. The directional nature of these interactions contributes to their specificity in protein-ligand recognition.

Thermodynamic analysis of halogen bonding interactions reveals that the binding process involves favorable enthalpic contributions that can compete with hydrogen bonding [9] [10]. Structure-activity relationship studies demonstrate that the introduction of halogen substituents enhances binding affinity in the order F < Cl < Br < I, with iodine substitution providing up to 70-fold improvements in activity [9].

The electrostatic potential calculations for halogenated aromatic systems show that the σ-hole magnitude increases with halogen size and decreases with electronegativity [10]. For 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one, the aromatic substitution pattern creates multiple electrophilic regions that can engage in simultaneous halogen bonding interactions with protein targets.

Structural Basis for β-Lactamase Inhibition Activity

The structural features of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one suggest potential activity against β-lactamase enzymes through multiple inhibition mechanisms. β-lactamases represent a diverse family of enzymes with active sites containing critical cysteine and serine residues that are susceptible to covalent modification [12] [13].

Class A β-lactamases utilize a serine nucleophile for catalysis, with the active site containing conserved structural elements including the Ω-loop and oxyanion hole [13] [14]. The mechanism of inhibition by compounds containing electrophilic groups involves acylation of the active site serine followed by conformational rearrangements that prevent deacylation [14]. The presence of the mercapto group in 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one provides a potential mechanism for irreversible inhibition through disulfide bond formation.

Metallo-β-lactamases, classified as class B enzymes, contain zinc ions in their active sites that coordinate with substrate molecules during catalysis [2] [15]. Thiol-containing inhibitors demonstrate particularly effective inhibition of these enzymes through zinc chelation mechanisms [2]. The mercapto group can coordinate directly with zinc ions, forming stable complexes with dissociation constants in the low micromolar range [2].

The spatial constraints imposed by β-lactamase active sites require specific geometric arrangements for effective inhibition. Crystallographic studies reveal that successful inhibitors must position their electrophilic groups within optimal distances of nucleophilic residues while maintaining favorable interactions with conserved structural elements [14]. The propan-2-one backbone of the compound provides conformational flexibility that may facilitate proper positioning within the active site.

Kinetic analysis of thiol-based β-lactamase inhibitors demonstrates mechanism-based inhibition with kinact/Ki values ranging from 0.4 to 6.6 M⁻¹s⁻¹ [4]. The time-dependent nature of inhibition reflects the multi-step process involving initial binding, covalent modification, and conformational rearrangement. The irreversible nature of thiol-mediated inhibition provides sustained antimicrobial activity even at low inhibitor concentrations.

Apoptosis Induction Pathways in Neoplastic Cell Lines

The structural characteristics of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one suggest multiple pathways for inducing apoptosis in neoplastic cell lines through both mitochondrial and receptor-mediated mechanisms. Compounds containing mercapto groups demonstrate significant cytotoxic activity against various cancer cell lines through oxidative stress induction and direct protein modification [16] [17].

The intrinsic apoptotic pathway, mediated through mitochondrial dysfunction, represents a primary mechanism for mercapto-containing compounds [18] [19]. The process involves mitochondrial outer membrane permeabilization leading to cytochrome c release and subsequent caspase activation [19]. Thiol-reactive compounds can disrupt mitochondrial function through multiple mechanisms including protein modification, metal chelation, and oxidative stress generation [20].

The mercapto group can interact with critical cysteine residues in apoptosis-regulating proteins, particularly those in the Bcl-2 family [18]. The balance between pro-apoptotic proteins such as Bax and Bak and anti-apoptotic proteins like Bcl-2 and Bcl-xL determines cellular fate [20]. Covalent modification of these proteins by thiol-reactive compounds can shift this balance toward apoptosis induction.

Halogen-substituted compounds demonstrate enhanced cytotoxic activity compared to their non-halogenated counterparts [21]. Structure-activity relationship studies reveal that iodine substitution provides the greatest enhancement in cytotoxic potency, with some compounds showing activity in the low micromolar range against various cancer cell lines [21]. The mechanism involves enhanced cellular uptake and increased reactivity toward intracellular targets.

The p53 pathway represents another critical target for apoptosis induction in cancer cells [22]. Thiol-reactive compounds can modulate p53 function through direct modification or through effects on upstream regulatory pathways [22]. The reactivation of mutant p53 proteins by thiol-modifying agents demonstrates the therapeutic potential of this mechanism in cancer treatment.

Thermodynamic analysis of apoptosis induction reveals that the process involves complex energy landscapes with multiple transition states [23]. The binding affinity and residence time of cytotoxic compounds at their molecular targets determine the extent of apoptotic response. Compounds with high binding affinity and slow dissociation rates typically demonstrate greater cytotoxic potency [24].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

369.85240 g/mol

Monoisotopic Mass

369.85240 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types